

In vitro characterization of E3 ligase Ligand 25

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Compound of Interest

Compound Name: E3 ligase Ligand 25

Cat. No.: B15620054

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An in-depth analysis of the in vitro characterization of E3 ligase ligands is crucial for the development of novel therapeutics, particularly in the field of targeted protein degradation (TPD). This guide provides a comprehensive overview of the experimental procedures and data analysis for a representative E3 ligase ligand, herein referred to as Ligand 25, targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Quantitative Data Summary for Ligand 25

The efficacy of an E3 ligase ligand is determined through a series of quantitative in vitro assays. The data presented below for Ligand 25 is representative of a potent and selective VHL ligand.



Assay Type	Parameter	Ligand 25 Value	Description
Biochemical Binding Assay	Binding Affinity (Kd)	185 nM	Dissociation constant, indicating the strength of binding between Ligand 25 and the VHL E3 ligase complex. A lower value signifies a stronger interaction.
Competitive Binding Assay	IC50	1.8 μΜ	The concentration of Ligand 25 required to inhibit 50% of the binding of a known fluorescently labeled ligand to VHL.
Cellular Degradation Assay	DC50	0.5 nM	The concentration of a PROTAC incorporating Ligand 25 required to induce 50% degradation of the target protein in a cellular context.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of E3 ligase ligands.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is employed to determine the binding affinity of Ligand 25 to the VHL E3 ligase complex.

Materials:



- Recombinant VHL/Elongin B/Elongin C (VCB) complex
- Biotinylated tracer ligand
- Europium-labeled streptavidin
- Allophycocyanin (APC)-labeled antibody specific for the VCB complex
- Assay buffer (e.g., PBS with 0.1% BSA)
- 384-well microplates

Procedure:

- A solution of the VCB complex is prepared in the assay buffer.
- Serial dilutions of Ligand 25 are prepared.
- The VCB complex, biotinylated tracer, and varying concentrations of Ligand 25 are added to the microplate wells.
- The plate is incubated for a specified period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
- A solution containing europium-labeled streptavidin and APC-labeled antibody is added to each well.
- The plate is incubated for another period (e.g., 30 minutes) at room temperature.
- The TR-FRET signal is read using a plate reader with appropriate excitation and emission wavelengths. The signal is proportional to the amount of tracer bound to the VCB complex.
- The IC50 value is determined by plotting the TR-FRET signal against the logarithm of the Ligand 25 concentration and fitting the data to a sigmoidal dose-response curve. The Kd can then be calculated using the Cheng-Prusoff equation.

Cellular Target Protein Degradation Assay (HiBiT Assay)



This assay quantifies the degradation of a target protein of interest (POI) induced by a PROTAC molecule incorporating Ligand 25.

Materials:

- Cells engineered to express the POI tagged with a HiBiT peptide
- PROTAC molecule containing Ligand 25
- Nano-Glo® HiBiT Lytic Detection System
- Cell culture medium and supplements
- 96-well cell culture plates

Procedure:

- Cells are seeded in a 96-well plate and incubated overnight.
- The following day, the cells are treated with serial dilutions of the PROTAC molecule.
- The plate is incubated for a specific duration (e.g., 5 hours) to allow for protein degradation.
- The Nano-Glo® HiBiT Lytic Detection Reagent is prepared according to the manufacturer's instructions.
- The reagent is added to each well, and the plate is agitated to induce cell lysis and initiate the luminescent reaction.
- Luminescence is measured using a plate reader. The signal is directly proportional to the amount of remaining HiBiT-tagged POI.
- The DC50 value is determined by plotting the luminescence signal against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

Visualizations

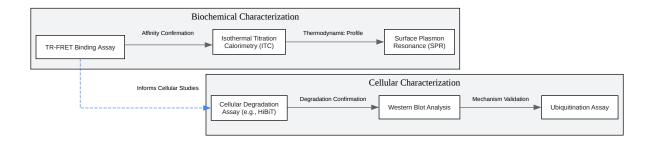


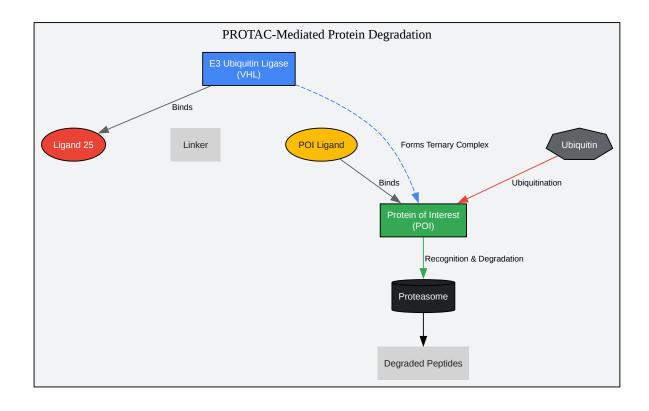
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Diagrams illustrating key processes provide a clear understanding of the experimental workflow and the mechanism of action.









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References

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